molecular formula C5H2Cl2O2S B046211 4,5-dichlorothiophene-3-carboxylic Acid CAS No. 123418-70-2

4,5-dichlorothiophene-3-carboxylic Acid

Cat. No.: B046211
CAS No.: 123418-70-2
M. Wt: 197.04 g/mol
InChI Key: BXCIVCFRSLPEFH-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a carboxylic acid group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichlorothiophene-3-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method includes the chlorination of thiophene-3-carboxylic acid using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the 4 and 5 positions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and carboxylation steps .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4,5-Dichlorothiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dichlorothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the carboxylic acid group can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Uniqueness: 4,5-Dichlorothiophene-3-carboxylic acid is unique due to the specific positioning of chlorine atoms and the carboxylic acid group, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in synthesis and research .

Properties

IUPAC Name

4,5-dichlorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCIVCFRSLPEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372715
Record name 4,5-dichlorothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123418-70-2
Record name 4,5-dichlorothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dichloro-3-thiophenecarboxylic acid
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